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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of GSK2982772, a
first-in-class, oral, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3]
[4] GSK2982772 is under investigation as a potential treatment for inflammatory conditions
such as Crohn's disease, psoriasis, and rheumatoid arthritis.[5] Its mechanism of action
involves binding to an allosteric pocket on the RIPK1 kinase domain, thereby inhibiting RIPK1-
mediated necroptosis and cytokine production.[4][6] This analysis compares its performance
against other kinase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Context

GSK2982772 is an ATP-competitive inhibitor that specifically targets RIPK1, a critical upstream
kinase in the innate immune response.[2][7] RIPK1 acts as a key signaling node downstream
of death receptors like TNFRL1. Its kinase activity is essential for driving inflammatory cell death
(necroptosis), while its scaffolding function can facilitate NF-kB signaling.[2][4] By selectively
inhibiting the kinase function of RIPK1, GSK2982772 aims to block the pro-inflammatory
necroptosis pathway.

To understand the specificity of GSK2982772, it is useful to contrast the RIPK1 pathway with
that of a related kinase, RIPK2, which mediates inflammatory signaling from the bacterial
sensors NOD1 and NOD2.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b607817?utm_src=pdf-interest
https://www.benchchem.com/product/b607817?utm_src=pdf-body
https://www.researchgate.net/publication/313281882_Discovery_of_a_First-in-Class_Receptor_Interacting_Protein_1_RIP1_Kinase_Specific_Clinical_Candidate_GSK2982772_for_the_Treatment_of_Inflammatory_Diseases
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01751
https://pubmed.ncbi.nlm.nih.gov/28151659/
https://bmjopengastro.bmj.com/content/8/1/e000680
https://www.benchchem.com/product/b607817?utm_src=pdf-body
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/first-time-in-human-study-of-rip1k-inhibitor-gsk2982772/
https://bmjopengastro.bmj.com/content/8/1/e000680
https://pmc.ncbi.nlm.nih.gov/articles/PMC5723699/
https://www.benchchem.com/product/b607817?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01751
https://www.medchemexpress.com/GSK2982772.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01751
https://bmjopengastro.bmj.com/content/8/1/e000680
https://www.benchchem.com/product/b607817?utm_src=pdf-body
https://www.benchchem.com/product/b607817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cell Membrane

TNFR1

recruits T binds

Cytosol

TRADD |=

TRAF2

l

ClAP1/2

uitination

Id activity) inhibits

inase activity

leads to activates

Necrdlptisome

NF-kB Activation

(Pro-survival)

phosphorylates

p-MLKL

Necroptosis
(Inflammatory Cell Death)

Click to download full resolution via product page

Caption: Simplified RIPK1 signaling pathway.
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Caption: Contrasting NOD2-RIPK2 signaling pathway.
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Kinase Selectivity Profile of GSK2982772

GSK2982772 exhibits an exceptionally specific kinase inhibition profile. Its unique allosteric
binding mode, targeting a lipophilic pocket behind the ATP-binding site, contributes to its high
degree of selectivity.[2][8] This "Type IlI" binding results in minimal off-target activity.

Published data from a large-scale kinase panel screen demonstrates the mono-selectivity of
GSK2982772. When tested at a concentration of 10 uM against 339 different kinases,
GSK2982772 showed no significant inhibition (<50%) of any kinase other than RIPK1,
indicating a selectivity of over 1,000-fold for its primary target.[2][7]

Table 1: Comparative Kinase Inhibitor Potency

The following table summarizes the inhibitory potency of GSK2982772 against human RIPK1
and compares it with other inhibitors targeting RIPK1 or the related kinase, RIPK2.
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Compound

Primary Target

Inhibitor Type

Potency (IC50 /
KD)

Key
Characteristic
s

GSK2982772

RIPK1

Type llI
(Allosteric)

16 nM (IC50)[7]

First-in-class,
orally active,
exquisite
selectivity.[2][3]

Necrostatin-1s
(Nec-1s)

RIPK1

Type llI
(Allosteric)

~200-500 nM
(IC50)

Tool compound;
moderate
potency and poor
pharmacokinetic

properties.[2][9]

Ponatinib

Multi-kinase
(including
RIPK2)

Type I

6.7 nM (IC50 vs
RIPK2)[10]

FDA-approved
drug; potent but
promiscuous
kinase inhibitor.
[10](11]

Regorafenib

Multi-kinase
(including
RIPK?2)

Type Il

41 nM (IC50 vs
RIPK2)[10]

FDA-approved
drug with activity
against RIPK2.
[10][12]

GSK583

RIPK2

Type |

8.0 nM (IC50 vs
TNFa)[13]

Selective, ATP-
competitive
RIPK2 inhibitor.
[11][13]

WEHI-345

RIPK2

Type |

46 nM (KD)[13]

Selective RIPK2
inhibitor with in
Vivo activity.[11]
[12][13]

Note: IC50 values represent the concentration of an inhibitor required to reduce kinase activity

by 50%. KD (dissociation constant) is a measure of binding affinity.
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Experimental Protocols and Workflows

Validating the kinase selectivity of a compound like GSK2982772 involves a multi-step process,
starting with broad screening and moving to specific cellular assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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